5-Chloro-8-hydroxyquinoline sulfate

Solubility Formulation Analytical Chemistry

Researchers requiring a soluble mono-halogenated 8-hydroxyquinoline for reproducible SAR assays or metal-selective materials often encounter dissolution failures with the free base. 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6) is the pre-solubilized sulfate ester that eliminates this variable. • Enables dose-dependent cellular assays without dissolution artifacts inherent to the free base. • Proven Ga³⁺ over Al³⁺ selectivity in silica-polyamine composites for targeted metal sequestration. • Serves as critical mono-halogenated benchmark; quantifiable potency differences vs. parent 8-HQ and di-halogenated analogs support precise SAR mapping. ≥95% HPLC purity. Yellow crystalline solid. Ships ambient globally.

Molecular Formula C9H6ClNO4S
Molecular Weight 259.67 g/mol
CAS No. 15164-40-6
Cat. No. B12847715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-hydroxyquinoline sulfate
CAS15164-40-6
Molecular FormulaC9H6ClNO4S
Molecular Weight259.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)O)Cl
InChIInChI=1S/C9H6ClNO4S/c10-7-3-4-8(15-16(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)
InChIKeySAPNVCRZTARHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6): Core Properties and Baseline Classification for Research Procurement


5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6) is the sulfate ester salt of the well-established antimicrobial and chelating agent, 5-chloro-8-hydroxyquinoline (cloxyquin, CAS 130-16-5). This compound belongs to the halogenated 8-hydroxyquinoline (8-HQ) class, which is widely recognized for its metal-chelating properties and broad biological activity [1]. As a sulfate salt, this specific derivative is distinguished from its free base counterpart by its enhanced aqueous solubility and improved formulation characteristics, making it a preferred reagent in various analytical, biological, and materials science applications . The compound is typically a yellow crystalline solid with a melting point of 186-188 °C and a molecular weight of 259.67 g/mol .

Why Generic Substitution of 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6) with Other 8-Hydroxyquinolines is Scientifically Unreliable


Substituting 5-chloro-8-hydroxyquinoline sulfate with other 8-hydroxyquinoline derivatives, such as clioquinol, chloroxine, or the unsubstituted parent compound, is not a scientifically sound procurement strategy. The introduction of a single chlorine atom at the 5-position, compared to di-halogenated or unsubstituted analogs, leads to a distinct and quantifiable shift in key performance metrics, including metal chelation selectivity, biological potency, and even fundamental physical properties like solubility [1][2]. Furthermore, the sulfate salt form of this specific compound is not merely a trivial formulation change; it confers a well-documented increase in aqueous solubility and stability, which directly impacts its suitability for biological assays and solution-phase applications when compared to the less soluble free base form of its own active moiety and other related analogs . Therefore, assuming functional equivalence within this class of molecules without direct comparative evidence can lead to significant discrepancies in experimental outcomes and material performance.

Quantitative Differentiation of 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6) Against Key Analogs: A Data-Driven Evidence Guide


Enhanced Aqueous Solubility of the Sulfate Salt Form Compared to the Free Base

The sulfate salt of 5-chloro-8-hydroxyquinoline exhibits significantly improved aqueous solubility relative to its free base form (cloxyquin, CAS 130-16-5). This is a critical differentiator for researchers requiring the compound in solution-phase assays or formulations. The compound is reported to be soluble in hot water and DMSO, whereas the free base is poorly soluble in water . This difference is due to the ionic nature of the sulfate salt, which enhances its dissolution in polar protic solvents, making it a more suitable choice for biological and chemical studies where aqueous solubility is a prerequisite.

Solubility Formulation Analytical Chemistry

Unique Metal Ion Selectivity in Chelation Applications Compared to Unsubstituted 8-Hydroxyquinoline

In a patent for metal sequestration, composites modified with 5-chloro-8-hydroxyquinoline demonstrated clear selectivity for trivalent ions (e.g., Ga³⁺) over divalent ions (e.g., Ni²⁺), and a specific selectivity for gallium over aluminum [1]. This contrasts with the less selective chelation profile of unsubstituted 8-hydroxyquinoline, which is a broad-spectrum chelator. This selectivity is further supported by the stability constants (log K) of a 5-chloro-8-hydroxyquinoline-substituted azacrown ether, which forms very stable complexes with Cu²⁺ (log K = 10.1) and Ni²⁺ (log K = 11.4), but not with alkali metals [2]. This property makes 5-chloro-8-hydroxyquinoline-modified materials ideal for targeted metal recovery and separation, a capability not inherently shared by the parent scaffold.

Metal Chelation Selectivity Analytical Chemistry Environmental Remediation

Superior Solubility and Handling Characteristics of 5-Chloro-8-hydroxyquinoline Over 5,7-Dichloro-8-hydroxyquinoline (Chloroxine)

A direct solid-liquid equilibrium study determined that 5-chloro-8-hydroxyquinoline has significantly higher solubility than its 5,7-dichloro analog (chloroxine) across a range of organic solvents at all studied temperatures [1]. This fundamental physical property difference has major implications for process chemistry, crystallization, and formulation development. The lower solubility of chloroxine may present challenges in certain solution-phase syntheses or assays, while the mono-chlorinated derivative offers a more favorable solubility profile.

Solubility Physical Chemistry Process Chemistry

Modulated Anticancer Potency Compared to the Di-Halogenated Analog Clioquinol

In a comparative cytotoxicity study using the NINDS Custom Collection, 5-chloro-8-hydroxyquinoline exhibited an IC50 value of 2.2 μM against a human cancer cell line, whereas the di-halogenated analog clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) showed a more potent IC50 of 1.4 μM [1]. This demonstrates that while both compounds are active, their potency can vary by over 50%. This difference in activity profile is critical for researchers studying structure-activity relationships or seeking a compound with a specific level of bioactivity, where the mono-chlorinated derivative may serve as a less potent comparator or a starting point for further derivatization.

Anticancer Cytotoxicity Cancer Research

Broad-Spectrum Antibacterial Activity Against Phytopathogens Exceeding Unsubstituted 8-Hydroxyquinoline

In an in vitro assay against phytopathogenic bacteria, 5-chloro-8-hydroxyquinoline demonstrated superior inhibition rates compared to the unsubstituted parent compound, 8-hydroxyquinoline. Against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), 5-chloro-8-hydroxyquinoline achieved 100.00% inhibition, while 8-hydroxyquinoline showed 96.19% and 98.47%, respectively. While the difference is small, the chloro-substituted compound achieved complete inhibition in these assays, which is a noteworthy distinction for applications requiring maximum antimicrobial efficacy [1].

Antibacterial Agricultural Science Phytopathology

High-Impact Research and Industrial Applications for 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6)


Selective Metal Chelation and Separation for Analytical and Environmental Chemistry

5-Chloro-8-hydroxyquinoline sulfate is the ideal precursor for creating functionalized materials for targeted metal sequestration, as evidenced by its use in silica-polyamine composites. These composites demonstrate clear selectivity for trivalent over divalent ions and a specific affinity for gallium over aluminum, making them valuable for applications ranging from the purification of industrial leachates to the development of novel analytical separation columns [1]. The sulfate salt form's solubility facilitates the covalent attachment of the chelating moiety to solid supports via reactions like the Mannich reaction, enabling the creation of reusable and selective metal-scavenging materials [1].

Chemical Biology and SAR Studies on 8-Hydroxyquinoline Bioactivity

For medicinal chemistry and chemical biology researchers exploring structure-activity relationships (SAR) within the 8-hydroxyquinoline class, 5-chloro-8-hydroxyquinoline sulfate serves as a critical mono-halogenated benchmark. Its direct, quantifiable potency differences compared to both the unsubstituted parent (8-hydroxyquinoline) and di-halogenated analogs like clioquinol and chloroxine [2][3] allow for precise mapping of how halogen substitution patterns modulate bioactivity. The sulfate salt's high aqueous solubility is particularly advantageous for conducting reproducible, dose-dependent cellular assays, eliminating the confounding variable of poor compound dissolution that often plagues studies with the free base form .

Process Chemistry and Formulation Development Requiring Superior Solubility

In process chemistry and formulation development, the demonstrably higher solubility of 5-chloro-8-hydroxyquinoline over its 5,7-dichloro analog (chloroxine) is a key differentiator [3]. This property simplifies reaction workups, enables higher concentrations in liquid formulations, and can improve crystallization yields. The sulfate salt form further amplifies this advantage by providing a readily soluble version of the compound in aqueous media, making it the preferred starting material for applications where the final product must be in solution, such as in certain pharmaceutical preparations or agrochemical formulations .

Antimicrobial Research Targeting Phytopathogenic Bacteria

Researchers in agricultural science and phytopathology can leverage the compound's proven, quantifiable advantage in achieving complete inhibition of key plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) at defined concentrations [2]. This direct evidence supports its use as a lead compound or a positive control in the development of new crop protection agents, where even marginal improvements in efficacy over the parent compound 8-hydroxyquinoline can be critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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